2-(3,4-Dimethoxybenzyl)cyclopentylamine
Description
2-(3,4-Dimethoxybenzyl)cyclopentylamine is a synthetic amine derivative featuring a cyclopentylamine backbone substituted with a 3,4-dimethoxybenzyl group. It exists as cis and trans isomers, which have been synthesized and evaluated for pharmacological activity. The compound’s hydrochloride salts exhibit transient hypotensive effects in animal models, with a threshold dose of 3–5 µmol/kg in atropinized and phenoxybenzamine-treated dogs .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-10(9-14(13)17-2)8-11-4-3-5-12(11)15/h6-7,9,11-12H,3-5,8,15H2,1-2H3 |
InChI Key |
AUAIRWXIJLJQPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCC2N)OC |
Synonyms |
2-(3,4-dimethoxybenzyl)cyclopentylamine 2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, (cis)-isomer 2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, (trans)-isomer 2-(3,4-dimethoxybenzyl)cyclopentylamine, (trans)-isomer DMOBCPA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2,5-bis(3,4-Dimethoxybenzyl)cyclopentylamine
- Structure: This analogue (C₂₃H₃₁NO₄) shares the cyclopentylamine core but features two 3,4-dimethoxybenzyl substituents at positions 2 and 5 (vs. one in the parent compound) .
6α-Hydroxy Norgestimate (C₂₃H₃₁NO₄)
- Structure: A steroidal progestin derivative with a hydroxyl group at the 6α position and esterified norgestrel .
- Functional Contrast: While sharing the same molecular formula (C₂₃H₃₁NO₄), its steroidal backbone and endocrine activity diverge entirely from the amine-based 2-(3,4-Dimethoxybenzyl)cyclopentylamine.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure : Features a 3,4-dihydroxyphenyl group conjugated to an acrylic acid moiety .
- Key Differences :
- Substituents : Caffeic acid has hydroxyl groups (polar, pro-oxidant) vs. methoxy groups (lipophilic, electron-donating) in 2-(3,4-Dimethoxybenzyl)cyclopentylamine.
- Activity : Caffeic acid is a dietary antioxidant and anti-inflammatory agent, whereas the target compound exhibits cardiovascular effects .
Pharmacological and Chemical Properties
Table 1: Comparative Analysis
Key Observations :
Isomer Activity : The cis/trans configuration in 2-(3,4-Dimethoxybenzyl)cyclopentylamine may influence receptor selectivity, though specific data are lacking .
Dopaminergic Interaction : The compound’s antagonism of dopamine-induced vasodepression contrasts with caffeic acid’s lack of direct cardiovascular modulation .
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